INCB059872 INCB059872 INCB059872, also known as INCB59872, is a potent, selective, and orally active lysine-specific demethylase 1 inhibitor. INCB059872 binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively, through amine oxidation. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor-suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0530576
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

INCB059872

CAS No.:

Cat. No.: VC0530576

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

INCB059872 -

Specification

IUPAC Name unknown
Appearance Solid powder

Introduction

Chemical Properties and Structure

INCB059872 is a small molecule with well-characterized chemical properties that contribute to its pharmacological activity and bioavailability.

Molecular Characteristics

INCB059872 has the molecular formula C23H34N2O3 with a molecular weight of 386.5 g/mol . Its IUPAC name is 1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid . This compound is also known by several synonyms including INCB-059872 and has the CAS number 1802909-49-4 .

Physical and Chemical Parameters

The compound exhibits important physicochemical properties that influence its pharmacological behavior:

PropertyValue
Molecular Weight386.5 g/mol
XLogP3-AA0.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count9
Exact Mass386.25694295 Da

These properties suggest that INCB059872 possesses favorable drug-like characteristics, including moderate lipophilicity (XLogP3-AA of 0.3) and sufficient hydrogen bond donors and acceptors to facilitate target binding while maintaining membrane permeability .

Mechanism of Action

INCB059872 functions through specific epigenetic mechanisms that alter gene expression patterns in cancer cells.

Primary Target Interaction

INCB059872 acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family . Upon administration, INCB059872 binds to and inhibits LSD1 through an irreversible mechanism . LSD1 typically functions as a demethylase that suppresses the expression of target genes by converting di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively, through amine oxidation .

Downstream Effects on Gene Expression

Through LSD1 inhibition, INCB059872 triggers several cascading effects on gene expression:

  • Enhanced H3K4 methylation, increasing expression of tumor-suppressor genes

  • Promotion of H3K9 methylation, decreasing transcription of tumor-promoting genes

  • Loss of CoREST activity and activation of GFI1-regulated genes

Research using precision nuclear run-on sequencing (PRO-seq) and ChIP-seq in acute myeloid leukemia (AML) cell lines revealed that the earliest regulatory events associated with INCB059872 treatment could be traced back to these specific pathways .

Cellular Response

In experimental models, INCB059872 has been shown to cause a shift in gene expression associated with GFI1/GFI1B regulation . Single-cell RNA-sequencing (scRNA-seq) analyses further confirmed these molecular changes, demonstrating significant alterations in cellular differentiation and proliferation patterns .

Preclinical Research Findings

Extensive laboratory investigations have characterized INCB059872's activity in various experimental systems.

In Vitro Studies

INCB059872 has demonstrated significant activity in cellular models:

  • In 293T cells, INCB059872 at 25 nM for 48 hours upregulated both enhancer activity and gene expression

  • THP-1 cells (human monocytic leukemia cell line) exposed to INCB059872 at 25 nM for 24 hours exhibited growth deficiency after approximately three days (one cell doubling time)

  • PRO-seq analysis identified specific genes and enhancers regulated by INCB059872 in THP-1 cells

These findings confirm the compound's ability to modulate epigenetic mechanisms at nanomolar concentrations, affecting cellular growth and differentiation pathways critical in leukemic transformation.

In Vivo Studies

Animal studies have provided important insights into the systemic effects of INCB059872:

In C57BL/6J mice receiving 10 mg/kg INCB059872 orally for 0, 4, or 6 days, single-cell RNA-seq analysis revealed significant changes in bone marrow progenitor populations . Most notably, INCB059872 triggered accumulation of megakaryocyte early progenitor cells with gene expression hallmarks of stem cells . This finding may explain the clinical observation of thrombocytopenia in patients treated with LSD1 inhibitors, as these accumulated stem/progenitor cells disrupt normal platelet production .

Molecular Profiling

Nascent transcript analysis through PRO-seq and comprehensive gene expression profiling via scRNA-seq have been instrumental in defining INCB059872's effects at the molecular level . These studies have consistently shown that INCB059872 treatment results in activation of gene sets associated with cell differentiation and suppression of leukemic programs .

Clinical Development

INCB059872 has progressed to early-phase clinical testing for several oncological indications.

Current Clinical Trial Status

INCB059872 has reached a maximum clinical trial phase of I across all indications with three investigational indications . The most notable ongoing trial is NCT02712905, an open-label, dose-escalation/dose-expansion study in subjects with advanced malignancies .

Trial Design and Patient Populations

The NCT02712905 trial has been structured in four distinct parts:

  • Part 1 (Monotherapy Dose Escalation): Determining the recommended dose(s) of INCB059872 for dose expansion, based on maximum tolerated dose and/or a tolerated pharmacologically active dose

  • Part 2 (Dose Expansion): Further determining safety, tolerability, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of selected monotherapy dose(s) in specific cancer types:

    • Acute Myeloid Leukemia/Myelodysplastic Syndrome (AML/MDS)

    • Small Cell Lung Cancer (SCLC)

    • Myelofibrosis

    • Ewing Sarcoma

    • Poorly Differentiated Neuroendocrine Tumors

  • Part 3 (Combination Dosing): Determining recommended dose(s) of INCB059872 in:

    • Combination with azacitadine and all-trans retinoic acid in AML

    • Combination with nivolumab in SCLC

  • Part 4 (Combination Expansion): Further evaluating safety, tolerability, efficacy, PK, and PD of selected combination doses determined in Part 3

Preliminary Clinical Findings

While comprehensive clinical results are still forthcoming, preliminary data from a pre-treatment bone marrow sample of a patient who showed clinical response to INCB059872 while being treated with azacitidine has been analyzed. Single-cell RNA-sequencing demonstrated that INCB059872 caused a shift in gene expression associated with GFI1/GFI1B regulation, consistent with the mechanism observed in preclinical models .

Therapeutic Applications and Indications

Based on its mechanism and early clinical testing, INCB059872 shows potential across several oncological indications.

Hematological Malignancies

INCB059872 has shown particular promise in myeloid malignancies:

  • Acute Myeloid Leukemia (AML): Initial studies suggested LSD1 inhibitors like INCB059872 may induce differentiation of AML cells . The compound is being tested both as monotherapy and in combinations with azacitidine and all-trans retinoic acid .

  • Myelodysplastic Syndrome (MDS): Included as a target indication in clinical trials, based on the role of LSD1 in myeloid cell differentiation .

  • Myelofibrosis: Also being evaluated in the current clinical trial program .

Solid Tumors

Several solid tumor types are being investigated:

  • Small Cell Lung Cancer (SCLC): Being evaluated both as monotherapy and in combination with the immune checkpoint inhibitor nivolumab .

  • Ewing Sarcoma: Included in the current clinical expansion cohort, suggesting preliminary evidence of activity in this rare pediatric cancer .

  • Poorly Differentiated Neuroendocrine Tumors: Another solid tumor type being investigated in the current clinical program .

Adverse Effects and Limitations

Understanding the safety profile of INCB059872 is crucial for its clinical development.

Observed Toxicities

While comprehensive safety data from clinical trials remains to be published, preclinical studies have identified potential mechanisms of toxicity:

The accumulation of megakaryocyte early progenitor cells observed in mouse models may contribute to thrombocytopenia (reduced platelet count) in patients treated with LSD1 inhibitors including INCB059872 . This finding provides a mechanistic explanation for a dose-limiting toxicity commonly observed with this class of compounds.

Mechanism-Based Limitations

As an epigenetic modulator, INCB059872 affects multiple downstream pathways, which may lead to both on-target and off-target effects. The broad influence on gene expression patterns necessitates careful dosing and patient selection to maximize therapeutic benefit while minimizing adverse effects.

Future Directions and Research Opportunities

INCB059872 continues to be investigated in various contexts, with several promising research avenues.

Combination Strategies

Current clinical trials are exploring INCB059872 in combination with:

  • Azacitidine: A hypomethylating agent that may synergize with INCB059872's effects on epigenetic regulation

  • All-trans retinoic acid: A differentiation agent that has shown promising results when combined with LSD1 inhibitors in AML models

  • Nivolumab: An immune checkpoint inhibitor that may complement INCB059872's antineoplastic effects in SCLC

These combinations represent rational approaches to enhance efficacy and potentially overcome resistance mechanisms.

Biomarker Development

The extensive molecular profiling performed with INCB059872 provides opportunities for biomarker development:

  • GFI1/GFI1B expression patterns may predict sensitivity to treatment

  • Single-cell RNA-seq signatures could identify patients most likely to benefit from therapy

  • Early changes in gene expression might serve as pharmacodynamic markers of target engagement

Novel Indications

Based on LSD1's role in various cellular processes, INCB059872 may have applications beyond current investigational indications. Additional research is needed to explore its potential in other cancer types and possibly non-oncological conditions where epigenetic dysregulation plays a role.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator